Decanoyl-coa
Overview
Description
Decanoyl-coenzyme A (CoA) is a thioester of decanoic acid and CoA . It inhibits the activity of citrate synthase (CS) and glutamate dehydrogenase (GDH) in mitochondria isolated from rat brain . It also binds the fatty acid metabolism regulator protein (FadR) promoter in E. coli . It is produced during isomerase-dependent β-oxidation of oleic acid in isolated rat heart mitochondria .
Synthesis Analysis
Decanoyl-CoA is a substrate for acyltransferase and is a substrate for human liver glycine-N-acylase . It is also a primer for the fatty acid elongation system in Mycobacterium smegmat . The specificity of yeast fatty-acid synthetase with respect to the “priming” substrate. Decanoyl-CoA and derivatives as “primers” of fatty-acid synthesis in vitro .
Molecular Structure Analysis
Decanoyl-CoA has a molecular formula of C31H54N7O17P3S . Its average mass is 921.783 Da and its monoisotopic mass is 921.250977 Da .
Chemical Reactions Analysis
Decanoyl-CoA is involved in the beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA . This process involves four enzymatic steps starting with MCAD CoA dehydrogenase (Medium Chain) activity, followed by the enoyl-CoA hydratase activity of crotonase, the 3-hydroxyacyl-CoA dehydrogenase activity of the short chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), and completed by the ketoacyl-CoA thiolase activity .
Physical And Chemical Properties Analysis
Decanoyl-CoA has a density of 1.7±0.1 g/cm3 . Its molar refractivity is 204.4±0.5 cm3 . It has 24 H bond acceptors and 10 H bond donors . It has 28 freely rotating bonds .
Scientific Research Applications
1. Biofuel and Chemical Production
Decanoyl-CoA plays a significant role in biofuel and industrial chemical production. Kim and Gonzalez (2018) demonstrated the use of an engineered cell factory to produce decanoic acid, a valuable compound in this sector, from glycerol using β-oxidation reversal (r-BOX) and thioesterase enzymes. This method selectively generates decanoic acid, offering a renewable source for industrial chemicals and biofuels (Kim & Gonzalez, 2018).
2. Production of Fatty Alcohols
Decanoyl-CoA is integral in producing fatty alcohols like 1-octanol, used in the chemical industry for products like plasticizers and surfactants. Hernández Lozada et al. (2020) described using Escherichia coli to produce 1-octanol from glycerol, focusing on acyl-CoA synthetases and acyl-CoA reductases to overcome metabolic flux barriers (Hernández Lozada et al., 2020).
3. Fatty Acid Synthesis and Enzyme Specificity
Research by Pirson, Schuhmann, and Lynen (1973) explored yeast fatty acid synthetase's specificity regarding the "priming" substrate, with decanoyl-CoA serving as a primer in fatty acid synthesis. This study provided insights into the enzyme's function and its interaction with different acyl-CoA derivatives (Pirson, Schuhmann, & Lynen, 1973).
4. Enzymatic Properties and Metabolic Engineering
Decanoyl-CoA is utilized in various enzyme studies and metabolic engineering applications. For instance, Luo et al. (2000) characterized the recombinant form of Acyl CoA oxidase 3 from the yeast Yarrowia lipolytica, which catalyzes the oxidation of acyl-CoA substrates, including decanoyl-CoA. This research contributes to understanding enzyme kinetics and substrate specificity (Luo et al., 2000).
5. Implications in Medical Research
Decanoyl-CoA has implications in medical research, particularly in studying enzyme activities and metabolic disorders. For instance, Yamakawa et al. (1990) found that n-decanoyl-CoA significantly inhibits proline endopeptidase activity, suggesting potential roles in biochemical pathways and disease mechanisms (Yamakawa et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKJPHSEFDPYDB-HSJNEKGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925532 | |
Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
921.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decanoyl-coa | |
CAS RN |
1264-57-9 | |
Record name | Decanoyl CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1264-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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